Dorsomorphin dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成ルートと反応条件

ドルソモルフィン二塩酸塩は、ピラゾロピリミジンコア構造の形成を含む多段階プロセスによって合成されます。合成は通常、ピラゾール環の調製から始まり、続いてピリミジン環の融合が行われます。 最終生成物は、ピラゾロピリミジンコアに適切な置換基を導入することで得られます .

工業生産方法

ドルソモルフィン二塩酸塩の具体的な工業生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を使用して研究室で生産されています。 このプロセスには、再結晶やクロマトグラフィーなど、複数の精製工程が含まれており、高純度と収率が確保されます .

化学反応の分析

Kinase Inhibition Mechanisms

Dorsomorphin dihydrochloride acts as a competitive ATP-binding site inhibitor for multiple kinases:

AMPK Inhibition

- Ki : 109 nM for AMPK, with no significant activity against structurally related kinases (ZAPK, SYK, PKCθ) .

- Mechanism : Blocks AMPK activation induced by AICAR and metformin, disrupting energy-sensing pathways .

BMP Receptor Inhibition

- Targets : BMP type I receptors ALK2, ALK3, and ALK6 (IC₅₀ values in low micromolar range) .

- Effect : Inhibits BMP-induced SMAD1/5/8 phosphorylation (IC₅₀ = 0.47 µM) and downstream osteogenic differentiation .

| Kinase Target | Inhibition Activity | Key Findings |

|---|---|---|

| AMPK | Ki = 109 nM | Prevents AMPK activation by metabolic stressors |

| ALK2/3/6 | IC₅₀ = 0.47–4 µM | Blocks SMAD phosphorylation and BMP-mediated transcription |

Canonical BMP-SMAD Pathway

- SMAD1/5/8 Phosphorylation : Inhibited in a dose-dependent manner (40 µM completely blocks phosphorylation in A375.S2 melanoma cells) .

- Hepcidin Regulation : Suppresses BMP-, hemojuvelin-, and IL-6–induced hepcidin expression in hepatoma cells, impacting iron homeostasis .

Non-Canonical Pathways

- MAPK/Erk and Akt Pathways : Dorsomorphin (10–20 µM) inhibits BMP2-induced p38, Erk1/2, and Akt activation in C2C12 cells .

- Autophagy Induction : At 40 µM, increases LC3B expression in cancer cells via AMPK-independent mechanisms .

| Pathway | Concentration Tested | Observed Effect |

|---|---|---|

| SMAD1/5/8 | 4–40 µM | Complete inhibition of phosphorylation |

| p38/Erk/Akt | 10–20 µM | Reduced activation |

| Autophagy (LC3B) | 40 µM | Increased expression |

Cell Differentiation

- Osteogenesis : 4 µM inhibits BMP4-induced alkaline phosphatase activity in C2C12 myofibroblasts .

- Cardiomyogenesis : Promotes differentiation in mouse embryonic stem cells .

Cancer Research

- Melanoma : 40 µM reduces survivin expression and enhances ketoconazole-induced apoptosis in A375.S2 cells .

- Iron Homeostasis : Blocks hepatic SMAD1/5/8 phosphorylation in mice, normalizing hepcidin levels .

Pharmacokinetics and Solubility

Structural and Chemical Data

Key Research Findings

- BMP Signaling in Iron Regulation : Dorsomorphin blocks hepatic BMP-SMAD signaling, increasing serum iron levels in mice .

- Dual Pathway Inhibition : Unlike noggin, selectively inhibits SMAD1/5/8 without affecting TGF-β/Activin pathways .

- Autophagy Modulation : Induces protective autophagy in cancer cells independently of AMPK .

This synthesis of chemical interactions underscores this compound’s role as a versatile tool for studying AMPK/BMP signaling crosstalk. Experimental use requires careful concentration control to minimize off-target effects.

科学的研究の応用

Dorsomorphin dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of AMPK and BMP signaling pathways.

Biology: Employed in cellular studies to investigate energy metabolism, cell differentiation, and intracellular signaling.

Medicine: Explored for its potential therapeutic effects in diseases related to dysregulated AMPK and BMP signaling, such as metabolic disorders and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting AMPK and BMP pathways

作用機序

ドルソモルフィン二塩酸塩は、AMPKおよびBMPシグナル伝達経路を阻害することにより、その効果を発揮します。AMPKのATP結合部位に結合し、その活性化を防ぎます。 さらに、I型BMP受容体(ALK2、ALK3、およびALK6)を標的とすることでBMPシグナル伝達を阻害し、Smadタンパク質のリン酸化と下流のシグナル伝達イベントをブロックします .

生物活性

Dorsomorphin dihydrochloride, also known as Compound C, is a potent inhibitor of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) type I receptors. This compound has garnered significant attention for its diverse biological activities, particularly in the fields of developmental biology and cancer research. Below is a detailed examination of its biological activity, supported by research findings and case studies.

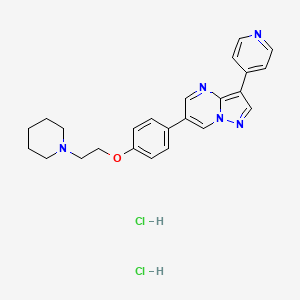

- Chemical Name : 6-[4-[2-(1-Piperidinyl)ethoxy]phenyl]-3-(4-pyridinyl)-pyrazolo[1,5-a]pyrimidine dihydrochloride

- Molecular Weight : 472.41 g/mol

- Purity : ≥98%

- Inhibition Potency :

- AMPK: Ki = 109 nM

- BMP Type I Receptors (ALK2, ALK3, ALK6): IC50 = 0.47 µM

Dorsomorphin exerts its effects primarily through the inhibition of AMPK and BMP signaling pathways:

- AMPK Inhibition : Dorsomorphin inhibits AMPK activation induced by AICAR and metformin, leading to altered metabolic processes in cells. This inhibition can promote autophagy in cancer cell lines through mechanisms independent of AMPK inhibition .

- BMP Signaling Inhibition : The compound selectively inhibits BMP type I receptors, blocking downstream SMAD1/5/8 phosphorylation. This action disrupts BMP-mediated signaling essential for various developmental processes, including osteoblast differentiation and iron metabolism regulation .

Cardiomyogenesis Promotion

Dorsomorphin has been shown to promote cardiomyogenesis in mouse embryonic stem cells (ESCs). The compound enhances the differentiation of these cells into cardiomyocytes, highlighting its potential applications in regenerative medicine .

Neural Differentiation

In human pluripotent stem cells (hPSCs), dorsomorphin facilitates neural differentiation when used in conjunction with other chemical agents. This property is significant for developing therapies aimed at neurodegenerative diseases .

Autophagy Induction

Research indicates that dorsomorphin can induce autophagy in various cancer cell lines, which may contribute to its anticancer properties. This effect occurs via a mechanism that does not rely on AMPK inhibition, suggesting alternative pathways are involved .

Table 1: Summary of Biological Activities

Case Study: BMP Signaling and Iron Regulation

A study demonstrated that dorsomorphin effectively inhibits BMP signaling related to iron metabolism. In vivo experiments showed that treatment with dorsomorphin normalized hepcidin expression and increased serum iron levels after systemic iron challenge, indicating its role in iron homeostasis through BMP receptor modulation .

特性

IUPAC Name |

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVIJJQKMGPMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Dorsomorphin Dihydrochloride?

A1: this compound acts as a potent and selective inhibitor of AMP-activated protein kinase (AMPK) [, , , , ]. AMPK is a crucial enzyme involved in cellular energy homeostasis, regulating various metabolic processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Q2: Can you elaborate on the downstream effects observed upon this compound treatment in cellular studies?

A2: this compound treatment has been shown to:

- Reduce the expression of brown adipocyte-specific markers, UCP1 and PGC1α, as well as mitochondrial biogenesis factors, TFAM and NRF1 in 3T3-L1 adipocytes. This suggests a potential role of AMPK in regulating adipocyte browning and energy expenditure. []

- Decrease OATP1A2-mediated uptake of estrone-3-sulfate in a concentration- and time-dependent manner, associated with reduced Vmax but unchanged Km. This indicates AMPK might influence the function and expression of OATP1A2, a transporter protein crucial for drug and endogenous substance uptake. []

- Accelerate necroptosis in HCT116 p53-/- cells (colon cancer cells with p53 null mutation) by increasing reactive oxygen species generation. This observation highlights the complex interplay between AMPK activity, p53 status, and cell death pathways under nutrient-deprived conditions. []

- Reverse the inhibitory effects of Hydrogen Sulfide (H2S) on myocardial cell aging. This suggests a possible interplay between H2S, AMPK signaling, and cellular aging processes in the context of diabetic myocardial fibrosis. []

- Counteract the protective effects of Cornus officinalis Sieb. et Zucc. on heart failure, particularly the improvement in mitochondrial function and ATP levels. This implies AMPK activation might be a key mechanism through which Cornus officinalis exerts its cardioprotective effects. []

- Reduce MCP-1 secretion in A375.S2 melanoma cells, similar to the effect observed with ketoconazole. This observation, alongside the finding that ketoconazole reduced this compound-induced phosphorylation of AMPK-α, points towards a potential role of AMPK in regulating MCP-1 secretion and possibly melanoma progression. []

Q3: How does this compound impact glucose oxidation in cardiomyocytes?

A3: Research indicates that this compound blocks the stimulatory effect of phenylephrine, an α1-adrenergic receptor agonist, on glucose oxidation in adult mouse cardiomyocytes. This suggests that AMPK activation is involved in the α1-adrenergic receptor-mediated increase in glucose oxidation observed under both normal and ischemic conditions. []

Q4: Has this compound been investigated in the context of aging research?

A4: Yes, a study analyzing RNA sequencing data from human bone marrow-derived hematopoietic stem cells identified this compound as a potential drug candidate for reversing aging-associated gene expression signatures in healthy elderly individuals. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。